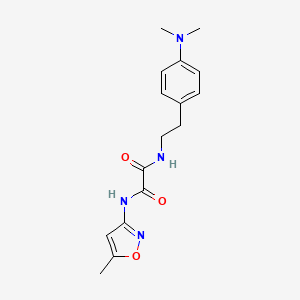

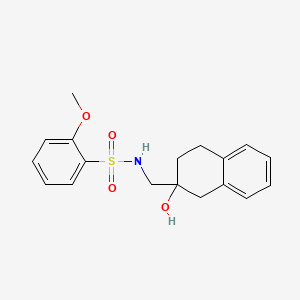

N1-(4-(二甲基氨基)苯乙基)-N2-(5-甲基异恶唑-3-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1, N3 -bis (5-methylisoxazol-3-yl)malonamide was studied for its supramolecular structure and the crystallization mechanism . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide was used as a comparison .

Synthesis Analysis

The synthesis of similar compounds like N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been reported .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis

Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Physical And Chemical Properties Analysis

The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .科学研究应用

合成和结构分析

研究表明,合成了结构或官能团与 N1-(4-(二甲氨基)苯乙基)-N2-(5-甲基异恶唑-3-基)草酰胺类似的化合物,重点关注其晶体结构以及作为化学反应中的抑制剂或反应物的潜力。例如,N-[(二甲氨基)亚甲基]-4-[1-(4-硝基苯基)-1H-四唑-5-基]苯磺酰胺的合成探索了其结构测定和对环氧合酶酶的潜在抑制作用,尽管它对环氧合酶-1 或环氧合酶-2 均未显示出抑制效力 (Al-Hourani et al., 2016)。

酶抑制和分子对接研究

另一项研究重点关注衍生自磺胺甲恶唑和磺异恶唑的新席夫碱的合成,显示出对各种酶活性(包括胆固醇酯酶和酪氨酸酶)的抑制作用。分子对接研究提供了对这些化合物与酶之间结合相互作用的见解,突出了它们的潜在治疗应用 (Alyar et al., 2019)。

抗菌和抗肿瘤活性

对微波辅助合成新吡唑并吡啶的研究证明了它们的抗氧化、抗肿瘤和抗菌活性。化合物对肝癌和乳腺癌细胞系表现出显着的活性,表明它们在开发新治疗剂方面的潜力 (El‐Borai et al., 2013)。

神经药理学应用

一项研究调查了食欲素受体在强迫性食物摄入中的作用,使用选择性拮抗剂来评估对大鼠暴饮暴食的影响。这项研究突出了靶向食欲素受体治疗饮食失调的神经药理学潜力 (Piccoli et al., 2012)。

光物理性质和传感应用

探索了化合物在传感应用中的潜在用途的合成和表征,对基于草酰胺的化合物的结构多功能性的研究提供了对其构象性质和在材料科学中的应用的见解 (Armelin et al., 2001)。

作用机制

未来方向

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-10-14(19-23-11)18-16(22)15(21)17-9-8-12-4-6-13(7-5-12)20(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFIQFHCVHUYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-6-[(methylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B2840751.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)